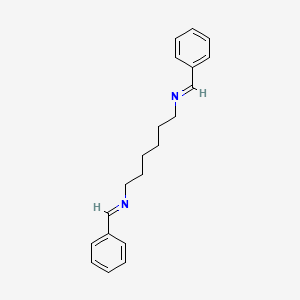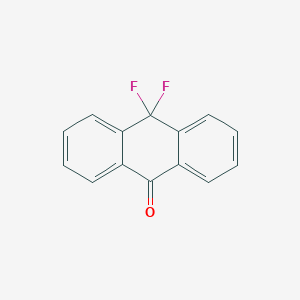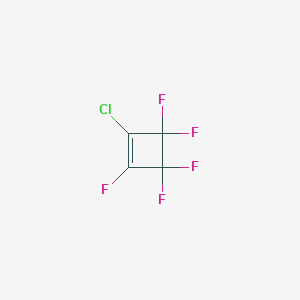
10-(1,2,2,3,6,6-Hexamethylpiperidin-4-yl)oxy-10-oxidanylidene-decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is a chemical compound known for its unique structure and properties. It is often used as a light stabilizer in various industrial applications, particularly in coatings and inks. This compound helps prevent degradation caused by exposure to sunlight, making it valuable in maintaining the integrity of materials exposed to UV radiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate typically involves the esterification of decanedioic acid with 1,2,2,3,6,6-hexamethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
科学研究应用
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to enhance the durability of materials exposed to UV radiation.
Biology: The compound’s stability properties make it useful in biological studies involving light-sensitive materials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to protect active pharmaceutical ingredients from degradation.
作用机制
The mechanism by which 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate exerts its effects involves the absorption of UV radiation and the subsequent dissipation of the absorbed energy as heat. This prevents the formation of free radicals that can cause degradation of the material. The compound’s molecular structure allows it to effectively absorb and stabilize UV radiation, protecting the underlying material .
相似化合物的比较
Similar Compounds
- Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethylpiperidinol
Uniqueness
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is unique due to its specific molecular structure, which provides enhanced stability and UV absorption properties compared to similar compounds. Its ability to form stable ester bonds and its high resistance to photodegradation make it particularly valuable in applications requiring long-term exposure to sunlight .
属性
分子式 |
C21H38NO4- |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
10-(1,2,2,3,6,6-hexamethylpiperidin-4-yl)oxy-10-oxodecanoate |
InChI |
InChI=1S/C21H39NO4/c1-16-17(15-20(2,3)22(6)21(16,4)5)26-19(25)14-12-10-8-7-9-11-13-18(23)24/h16-17H,7-15H2,1-6H3,(H,23,24)/p-1 |
InChI 键 |
BLAVTCXLVOGPEW-UHFFFAOYSA-M |
规范 SMILES |
CC1C(CC(N(C1(C)C)C)(C)C)OC(=O)CCCCCCCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




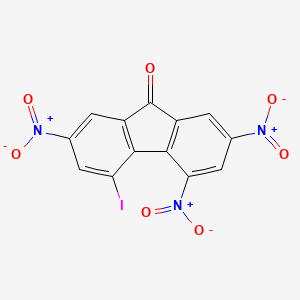
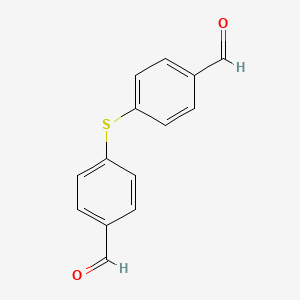

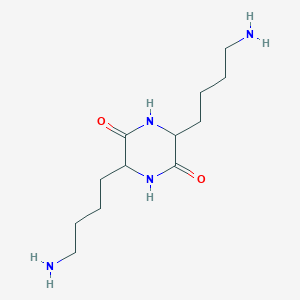

![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
